molecular formula C21H27N3O B024825 Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- CAS No. 102516-96-1

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-

Cat. No. B024825
M. Wt: 337.5 g/mol
InChI Key: DKGPIAALXIUMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is a compound that has been widely used in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. Additionally, it has been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been found to exhibit fluorescent properties, making it useful for the detection of metal ions.

Advantages And Limitations For Lab Experiments

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, it has been found to exhibit unique properties that make it useful for various applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the study of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-. One potential direction is the further investigation of its mechanism of action, which may lead to the development of new therapeutic agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may be further explored. Finally, the potential use of this compound as an anti-inflammatory agent and anti-microbial agent may be further investigated.

Synthesis Methods

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is synthesized using a specific method. The synthesis involves the reaction of 3-methoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid. The resulting product is then reacted with N,N-diethylamine to yield Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-. This method has been found to be efficient and yields a high purity product.

Scientific Research Applications

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

102516-96-1

Product Name

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[(3-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)13-14-24-20-12-7-6-11-19(20)22-21(24)16-17-9-8-10-18(15-17)25-3/h6-12,15H,4-5,13-14,16H2,1-3H3

InChI Key

DKGPIAALXIUMNA-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC(=CC=C3)OC

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC(=CC=C3)OC

Other CAS RN

102516-96-1

synonyms

1-(2-Diethylaminoethyl)-2-(3-methoxybenzyl)-benzimidazole

Origin of Product

United States

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